![molecular formula C10H12BrN3 B2906555 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1784871-38-0](/img/structure/B2906555.png)

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

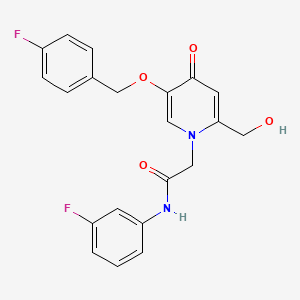

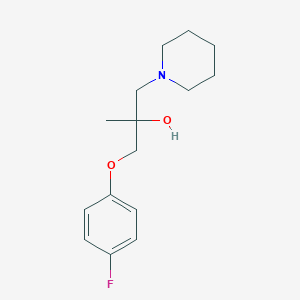

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine consists of a pyridine ring fused with an imidazole ring. The bromine atom is attached to the pyridine ring. Refer to the InChI code for the detailed arrangement of atoms .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

I conducted a search to gather information on the scientific research applications of “5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine”. However, the specific details for this compound are limited in the available literature. Below is an analysis based on the general applications of imidazo[4,5-b]pyridine derivatives, which may be relevant to your compound of interest.

Antimicrobial Agents

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. The alkylation reactions of these compounds are important pathways in synthesizing new derivatives with potential antimicrobial features .

Anti-inflammatory Agents

These derivatives have shown promise as anti-inflammatory agents due to their ability to inhibit enzymes like IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Antioxidant Potential

Imidazo[4,5-b]pyridine compounds have been synthesized and evaluated for their antioxidant potential using assays such as DPPH. They have demonstrated good scavenging potential compared to ascorbic acid (positive control) .

Therapeutic Potential

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is vast. They play an important role in treating numerous diseases due to their wide range of biological activities .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine are various biological receptors, including angiotensin II and thromboxane A2 . These receptors play crucial roles in regulating blood pressure and promoting platelet aggregation, respectively .

Mode of Action

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine interacts with its targets as an antagonist . This means it binds to these receptors and blocks their normal function, preventing the physiological responses usually triggered by angiotensin II and thromboxane A2 .

Biochemical Pathways

The compound’s antagonistic action affects several biochemical pathways. For instance, by blocking angiotensin II receptors, it can disrupt the renin-angiotensin system, which regulates blood pressure . Similarly, by inhibiting thromboxane A2 receptors, it can affect the pathway of platelet aggregation, potentially influencing blood clotting .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine’s action are largely dependent on its antagonistic activity. By blocking the function of its target receptors, it can alter cellular responses to angiotensin II and thromboxane A2, potentially leading to changes in blood pressure regulation and platelet aggregation .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, factors such as pH and the presence of other substances can potentially affect the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARQRQWTKJYTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)N=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2906473.png)

![ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2906475.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)

![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)

![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2906495.png)